molecular formula C14H12Cl2N4S B3278560 4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 679805-51-7

4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B3278560
M. Wt: 339.2 g/mol
InChI Key: NMBNNXLZYQVIFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the catalytic protodeboronation of pinacol boronic esters . In this method, alkyl boronic esters are subjected to a radical-based protodeboronation process. The resulting intermediate can then be further functionalized or utilized in subsequent reactions .


Molecular Structure Analysis

The molecular formula for this compound is C₁₆H₁₃ClN₂OS . It contains a pyrazolo[3,4-d]pyrimidine core with chlorine, phenylethyl, and methylthio substituents. The specific arrangement of atoms and bonds determines its reactivity and properties .


Chemical Reactions Analysis

The compound’s chemical reactivity is influenced by its functional groups. It can participate in various reactions, including nucleophilic substitutions, cyclizations, and hydromethylation. The latter is particularly interesting, as it allows for formal anti-Markovnikov alkene hydromethylation, a transformation not commonly explored .

properties

IUPAC Name

4-chloro-1-(2-chloro-2-phenylethyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4S/c1-21-14-18-12(16)10-7-17-20(13(10)19-14)8-11(15)9-5-3-2-4-6-9/h2-7,11H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBNNXLZYQVIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CC(C3=CC=CC=C3)Cl)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
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4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
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4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
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4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
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4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
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4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Citations

For This Compound
4
Citations
S Schenone, O Bruno, F Bondavalli, A Ranise… - European journal of …, 2004 - Elsevier
A new series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines (2a–m) bearing the 2-chloro-2-phenylethyl chain at the N1 position, has been synthesized. The affinity of these …
Number of citations: 39 www.sciencedirect.com
S Di Maria, F Picarazzi, M Mori, A Cianciusi… - Bioorganic …, 2022 - Elsevier
The Bcr-Abl tyrosine kinase (TK) is the molecular hallmark of chronic myeloid leukemia (CML). Src is another TK kinase whose involvement in CML was widely demonstrated. Small …
Number of citations: 5 www.sciencedirect.com
S Di Maria - 2021 - usiena-air.unisi.it
The interest in protein tyrosine kinases has increased in recent years, particularly since their oncogenicity in human cells has been recognized. Tyrosine kinases promote …
Number of citations: 0 usiena-air.unisi.it
F Carraro, A Naldini, A Pucci, GA Locatelli… - Journal of medicinal …, 2006 - ACS Publications
We report here the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives along with their biological properties as inhibitors of isolated Src and cell line proliferation (A431 and 8701-BC …
Number of citations: 106 pubs.acs.org

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